3-{[1-(5-ethyl-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[1-(5-ethyl-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methyl}benzoic acid is a chemical compound commonly known as EPM-01. It is a novel drug candidate that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM-01 belongs to the class of benzoylpyrrolidine derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of EPM-01 is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine, norepinephrine, and serotonin. EPM-01 has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
EPM-01 has been shown to exert a range of biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in the serum and spinal cord of animals with neuropathic pain. EPM-01 has also been shown to decrease the expression of COX-2 and iNOS, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EPM-01 is that it has shown potent anti-inflammatory and analgesic effects in preclinical studies. It has also been found to be well-tolerated and safe in animal models. However, one of the limitations of EPM-01 is that its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties.
Direcciones Futuras
There are several future directions for research on EPM-01. One potential avenue is to investigate its potential as a treatment for chronic pain conditions, such as neuropathic pain and fibromyalgia. Another direction is to study its effects on other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to elucidate its mechanism of action and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
The synthesis of EPM-01 involves a multi-step process that begins with the reaction of 5-ethyl-2-methylpyrimidine-4-carboxylic acid with N-boc-3-pyrrolidinemethanol in the presence of a coupling agent, such as HATU or DIC, to form the intermediate compound. This intermediate is then deprotected using TFA to obtain the desired product, EPM-01, in good yield and purity.
Aplicaciones Científicas De Investigación
EPM-01 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in preclinical studies. EPM-01 has also shown promising results in animal models of neuropathic pain and has been suggested as a potential treatment for chronic pain conditions.
Propiedades
IUPAC Name |
3-[[1-(5-ethyl-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-3-16-11-20-13(2)21-18(16)22-8-7-15(12-22)9-14-5-4-6-17(10-14)19(23)24/h4-6,10-11,15H,3,7-9,12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGCYWSTQIETKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1N2CCC(C2)CC3=CC(=CC=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.